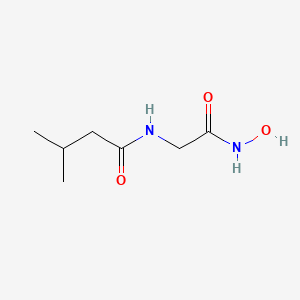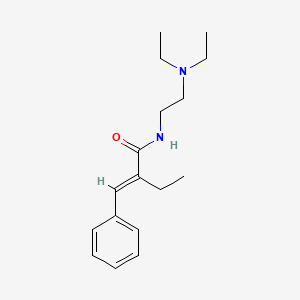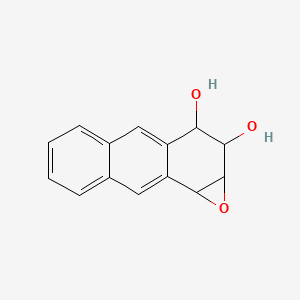
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxirenes, which are known for their three-membered epoxide ring fused to an aromatic system. The presence of multiple hydroxyl groups and the epoxide ring makes this compound highly reactive and of significant interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Precursor: The starting material, anthraquinone, undergoes a series of reactions including oxidation and reduction to form the desired intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirene ring.
Hydroxylation: Finally, the compound is hydroxylated using reagents like osmium tetroxide (OsO4) to introduce the hydroxyl groups at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the compound into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The epoxide ring and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
Comparaison Avec Des Composés Similaires
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: This compound has a similar oxirene ring but differs in the aromatic system and the position of hydroxyl groups.
Anthraquinone Derivatives: These compounds share the anthraquinone core but lack the epoxide ring, leading to different chemical properties and reactivities.
Propriétés
Numéro CAS |
75947-55-6 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1a,2,3,9b-tetrahydroanthra[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-14(17-13)12(11)16/h1-6,11-16H |
Clé InChI |
FAJGDKZDYKZJCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4C(O4)C(C(C3=CC2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


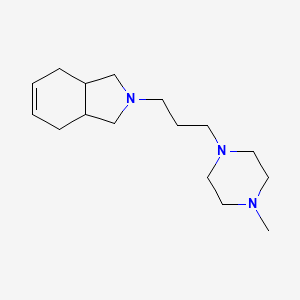

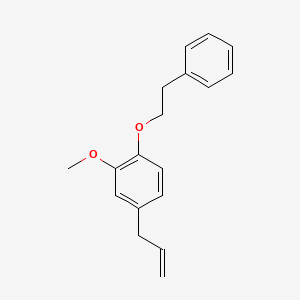

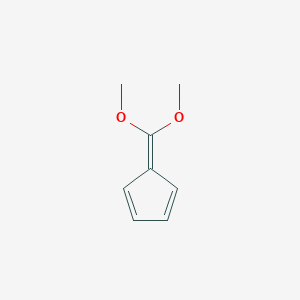
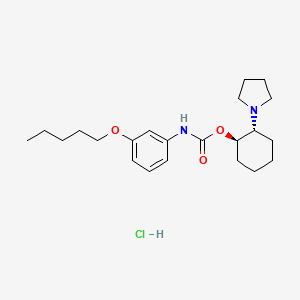
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
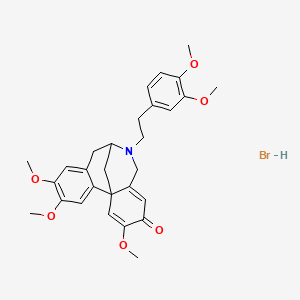

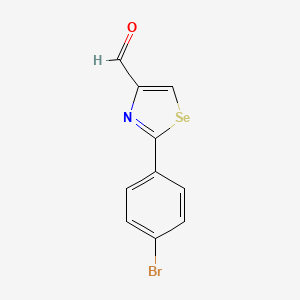
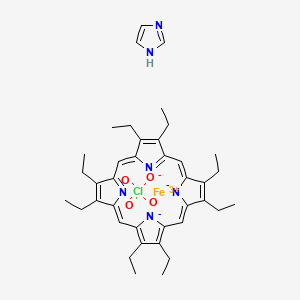
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
